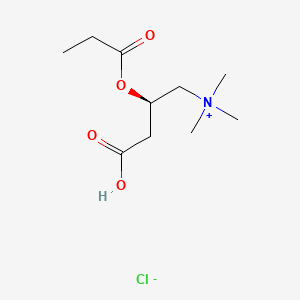

(R)-3-(Propionyloxy)-4-(trimethylammonio)butanoate hydrochloride

Description

Chemical Structure: Levocarnitine propionate hydrochloride (C₁₀H₂₀ClNO₄) is an ester derivative of L-carnitine, featuring a propionyl group attached to the carnitine backbone and a hydrochloride salt . Its molecular weight is 253.72 g/mol, and it is identified by CAS number 119793-66-7 .

Properties

Key on ui mechanism of action |

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. |

|---|---|

CAS No. |

119793-66-7 |

Molecular Formula |

C10H20ClNO4 |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1 |

InChI Key |

KTFMPDDJYRFWQE-DDWIOCJRSA-N |

Isomeric SMILES |

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

119793-66-7 |

Pictograms |

Irritant |

Synonyms |

Dromos; Levocarnitine propionate; ST 261 |

Origin of Product |

United States |

Preparation Methods

High-Purity L-Carnitine Preparation

A fundamental step in preparing levocarnitine propionate hydrochloride involves synthesizing high-purity L-carnitine. Patent EP2360141B1 describes a preparation method starting from S-epichlorohydrin:

- S-epichlorohydrin is converted to L-quaternary ammonium salt (L-chloro-3-chloro-2-hydroxypropyl trimethylamine)

- This intermediate undergoes cyanidation to form L-(-)-chloride-3-cyan-2-hydroxypropyl trimethylamine

- Hydrolysis yields L-carnitine

The critical quality control parameters for this synthesis include:

Table 1: Quality Control Parameters for L-Carnitine Synthesis

| Parameter | Acceptable Range | Effect on Final Product |

|---|---|---|

| Content of laevoisomer in S-epichlorohydrin | 0-12% w/w | Ensures L-carnitine purity >97% |

| Specific rotation of L-3-chloro-2-hydroxypropyl trimethylamine | -26.0° to -29.4° | Ensures D-carnitine content <2% |

| Optical purity of L-3-cyan-2-hydroxypropyl trimethylamine | Dextroisomer content 0-3.6% w/w | Ensures L-carnitine purity >97% |

These stringent controls are necessary to achieve high optical purity in the final L-carnitine product, which directly affects the quality of subsequently prepared levocarnitine propionate hydrochloride.

L-Carnitine Hydrochloride Preparation

Patent CN102516105A describes a streamlined preparation method for L-carnitine hydrochloride:

Table 2: Reaction Conditions for L-Carnitine Hydrochloride Synthesis

| Step | Reagents | Conditions | Molar Ratio |

|---|---|---|---|

| Synthesis of L-cyanocarnitine chloride | R-epoxy chloropropane, hydrocyanic acid, trimethylamine | Temperature: 0-150°C (optimal 20-100°C) Time: 0.5-36 hours Pressure: 0.05-2.0 MPa |

1 : 1.00-2.00 : 1.00-4.00 |

| Hydrolysis | Concentrated HCl (>31% by mass) | Temperature: 30-120°C (optimal 50-100°C) Time: 1-36 hours |

1 : 1.0-4.0 |

| Purification | Absolute ethyl alcohol | Crystallization and recrystallization | - |

The patent emphasizes that "for fear of side reaction, the temperature of reaction optimum is 50~100 ℃" during the hydrolysis step. The method offers several advantages, including reduced raw material consumption and elimination of cyanogen brine waste typically produced in traditional synthesis methods.

An example preparation yielded the following results:

Table 3: Experimental Results for L-Carnitine Hydrochloride Synthesis

| Material | Amount | Yield | Purity |

|---|---|---|---|

| R-epoxy chloropropane | 93.5g (1.00mol) | - | - |

| Hydrocyanic acid | 30.0g (1.11mol) | - | - |

| Trimethylamine | 88g (1.54mol) | - | - |

| L-cyanocarnitine chloride (intermediate) | 157.5g | 88.2% based on R-epoxy chloropropane | 99.58% |

| L-carnitine hydrochloride (final product) | 146.5g | 83.3% based on L-cyanocarnitine chloride | - |

This procedure represents a "convenient, simple and easy and cleaning" method "convenient to suitability for industrialized production".

Direct Preparation of Levocarnitine Propionate Hydrochloride

Patent CN102391141A Method

Patent CN102391141A specifically addresses the "preparation method of propionyl levocarnitine hydrochloride and its medicinal use". While complete synthetic details aren't available in the search results, this patent likely contains the most direct and comprehensive preparation method for the target compound.

Quality Control and Analytical Methods

Chromatographic Methods

Several analytical methods are employed to ensure the quality and purity of levocarnitine propionate hydrochloride:

Table 5: Analytical Methods for Quality Control

Optical Purity Assessment

For intermediates and final products, specific optical rotation measurements are critical for ensuring enantiomeric purity. The derivatization reaction for analyzing carnitine optical purity typically involves:

- Preparation of derivatization reagent: (+) α-methyl-6-methoxy-2-naphthyl chloride in acetonitrile (1-10 mg/ml)

- Hydrolysis of samples with hydrochloric acid

- Reaction with the derivatization reagent to form derivatives

- HPLC analysis to determine L-carnitine and D-carnitine content

This robust analytical method ensures that the optical purity of the final levocarnitine propionate hydrochloride meets pharmaceutical standards.

Physical Properties and Solubility Characteristics

Understanding the physical properties and solubility of levocarnitine propionate hydrochloride is essential for optimizing preparation and purification processes:

Table 6: Physical Properties of Levocarnitine Propionate Hydrochloride

Table 7: Solubility Characteristics

These solubility parameters are particularly valuable for developing crystallization protocols during the final purification stages of preparation.

Industrial Scale Production Considerations

Process Optimization

For industrial-scale preparation of levocarnitine propionate hydrochloride, several factors require optimization:

Table 9: Industrial Scale Production Parameters

| Parameter | Consideration | Impact on Process |

|---|---|---|

| Reactor materials | Glass-lined or stainless steel | Prevents contamination and side reactions |

| Pressure control | 0.05-2.0 MPa for certain steps | Critical for safety and reaction efficiency |

| Temperature regulation | Precise control within optimal ranges | Prevents decomposition and unwanted side products |

| Solvent recovery | Distillation systems for ethanol/methanol | Reduces costs and environmental impact |

| Crystallization | Controlled cooling rates | Ensures consistent crystal size and morphology |

Yield Enhancement Strategies

Based on the preparation methods for related compounds, several strategies can potentially enhance the yield of levocarnitine propionate hydrochloride:

- Optimization of reactant ratios (particularly excess of propionic acid or derivatives)

- Selection of appropriate catalysts for the esterification reaction

- Precise temperature control during critical reaction steps

- Efficient separation of intermediates before subsequent reactions

- Optimized crystallization procedures to maximize recovery

Chemical Reactions Analysis

Hydrolysis to Propionyl-CoA and Free Carnitine

PLC undergoes enzymatic hydrolysis via carnitine acyltransferases , releasing propionyl-CoA and free L-carnitine. This reaction is critical for its bioactivity:

-

Kinetics : In ischemic muscles, PLC rapidly converts to propionyl-CoA, which enters the citric acid cycle to enhance ATP production .

-

Tissue Specificity : Hydrolysis occurs predominantly in skeletal and cardiac muscle due to high carnitine acyltransferase activity .

Role in the Citric Acid Cycle (CAC)

Propionyl-CoA derived from PLC integrates into the CAC via succinyl-CoA , bypassing traditional glycolysis:

-

Anaplerotic Function : This pathway replenishes CAC intermediates, crucial under ischemic conditions where glucose metabolism is impaired .

-

Energy Yield : Each propionyl-CoA molecule generates 18 ATP equivalents via oxidative phosphorylation .

| Reaction Step | Enzyme Involved | ATP Yield | Source |

|---|---|---|---|

| Propionyl-CoA → Succinyl-CoA | Methylmalonyl-CoA mutase | 18 ATP |

Interaction with Pyruvate Dehydrogenase (PDH)

PLC enhances pyruvate dehydrogenase kinase (PDHK) activity , promoting PDH activation and pyruvate oxidation:

-

Mechanism : By reducing mitochondrial acetyl-CoA accumulation, PLC alleviates PDH inhibition, improving carbohydrate utilization .

-

Clinical Impact : This reaction underlies PLC’s efficacy in improving exercise tolerance in heart failure patients .

Pharmacokinetics and Metabolic Fate

Intravenous PLC administration demonstrates nonlinear pharmacokinetics due to saturable renal reabsorption :

-

Metabolites : PLC is excreted as L-carnitine (LC) and acetyl-L-carnitine (ALC) in urine, reflecting systemic hydrolysis .

Membrane Stabilization and Antioxidant Effects

PLC’s propionyl group exerts non-enzymatic effects:

Scientific Research Applications

Cardiovascular Health

- Heart Failure : PLC is indicated for patients with chronic heart failure, where it has been shown to improve exercise tolerance and quality of life. A multicenter trial demonstrated that long-term oral treatment with PLC significantly enhances maximum exercise duration and oxygen consumption compared to placebo .

- Ischemic Heart Disease : Studies indicate that PLC reduces myocardial injury during ischemia and reperfusion by counteracting toxic effects associated with high levels of free fatty acids. It improves carbohydrate metabolism and enhances recovery post-myocardial infarction .

Peripheral Vascular Disease

- Peripheral Arterial Disease (PAD) : PLC is used to treat intermittent claudication associated with PAD, improving walking distance and overall exercise capacity. It addresses symptoms related to reduced blood flow in the extremities .

Metabolic Disorders

- Propionic Acidemia : In patients with propionic acidemia, PLC supplementation helps reduce the accumulation of propionic acid by enhancing its excretion as propionylcarnitine. This application is particularly relevant for managing metabolic crises in affected individuals .

Case Studies and Clinical Trials

Several clinical studies have documented the efficacy of levocarnitine propionate hydrochloride:

- Heart Failure Improvement : A randomized trial involving 472 patients showed that early administration of levocarnitine after acute myocardial infarction led to reduced left ventricular dilatation and improved outcomes regarding death and heart failure incidence post-discharge .

- Exercise Capacity in PAD : In a study of patients with peripheral arterial occlusive disease, those treated with PLC demonstrated significant improvements in walking distance and overall functional capacity compared to control groups .

- Management of Propionic Acidemia : A case series reported improved metabolic control in patients receiving levocarnitine as part of their dietary management plan, highlighting its role in reducing plasma propionic acid levels effectively .

Mechanism of Action

Levocarnitine propionate exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as the heart and skeletal muscles. The compound also helps in maintaining the acetyl-CoA/CoA ratio, which is important for various metabolic pathways .

Comparison with Similar Compounds

Therapeutic Uses :

- Approved in Italy (1998) for peripheral vascular diseases, including peripheral arterial occlusive disease and intermittent claudication .

- Investigated in Phase III trials for ulcerative colitis (EU), kidney diseases (EU), and peripheral artery disease (China) .

- Targets PDHK (pyruvate dehydrogenase kinase) to enhance mitochondrial energy metabolism and modulates histamine receptors (G protein-coupled receptors) .

Mechanism of Action : Acts as a PDHK stimulator, promoting glucose oxidation and improving ischemic tissue metabolism. Its histamine receptor modulation may contribute to anti-inflammatory effects .

Comparison with Similar Compounds

Levocarnitine Tartrate

| Parameter | Levocarnitine Propionate Hydrochloride | Levocarnitine Tartrate |

|---|---|---|

| Chemical Formula | C₁₀H₂₀ClNO₄ | C₇H₁₅NO₃·C₄H₆O₆ (C₁₁H₂₁NO₉) |

| Molecular Weight | 253.72 g/mol | 295.29 g/mol |

| Regulatory Status | FDA-listed (Preferred Term: ST-261) | FDA-listed (Preferred Term: 4D8F2Q45LQ) |

| Therapeutic Indications | Peripheral vascular diseases, renal dysfunction | Primarily used for carnitine deficiency syndromes |

| Solubility | Highly soluble in water due to hydrochloride salt | Enhanced solubility via tartrate counterion |

| Key Trials | Phase III for ulcerative colitis and kidney diseases | Limited to metabolic deficiency applications |

Key Difference : The tartrate form is primarily used for systemic carnitine replenishment, while the propionate derivative targets vascular and renal pathologies .

Acetyl-L-Carnitine Hydrochloride

| Parameter | Levocarnitine Propionate Hydrochloride | Acetyl-L-Carnitine Hydrochloride |

|---|---|---|

| Functional Group | Propionyl ester | Acetyl ester |

| Molecular Formula | C₁₀H₂₀ClNO₄ | C₉H₁₈ClNO₄ |

| Primary Indications | Vascular diseases, intermittent claudication | Neuropathic pain, Alzheimer’s disease |

| Mechanism | PDHK stimulation, histamine receptor modulation | Enhances acetylcholine synthesis, neuroprotection |

| Clinical Data | Mixed Phase III results (vascular focus) | Robust data in neurodegenerative disorders |

Key Difference : The acetyl derivative is neurocentric, while the propionate form emphasizes cardiovascular and metabolic benefits .

Propionyl-DL-Carnitine Chloride

| Parameter | Levocarnitine Propionate Hydrochloride | Propionyl-DL-Carnitine Chloride |

|---|---|---|

| Stereochemistry | L-isomer (levorotatory) | Racemic mixture (DL) |

| CAS Number | 119793-66-7 | 18828-58-5 |

| Bioactivity | Targets PDHK and histamine receptors | Limited data; primarily experimental |

| Therapeutic Use | Clinically approved (Italy, EU trials) | Preclinical research only |

Pharmacokinetic and Quality Considerations

- Solubility and Bioavailability: The hydrochloride salt in Levocarnitine propionate enhances water solubility, critical for intravenous formulations .

- Synthesis : A cost-effective method using propionic acid and levocarnitine inner salt ensures high yield and minimal waste .

- Purity Standards : USP guidelines mandate ≤0.4% chloride impurities and ≤20 ppm heavy metals, ensuring clinical-grade quality .

Clinical Trial Landscape

- Positive Findings : Improved exercise capacity in peripheral artery disease (Phase III) .

- Limitations : Garbled data in some trials (e.g., "ztktknqrsn(zyieixcany)") necessitate cautious interpretation .

- Comparative Efficacy : Superior to L-carnitine in managing anemia in hemodialysis patients, though dyslipidemia effects remain unproven .

Biological Activity

Levocarnitine propionate hydrochloride (LCPH) is a derivative of L-carnitine, which plays a crucial role in mitochondrial fatty acid metabolism. This compound has garnered attention for its therapeutic potential in various cardiovascular and metabolic disorders, particularly due to its ability to enhance energy production and reduce oxidative stress. This article delves into the biological activity of LCPH, supported by data tables, case studies, and research findings.

LCPH functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for oxidation. It also aids in the export of acyl groups from cells, preventing their accumulation to toxic levels. The compound is involved in several key metabolic pathways:

- Fatty Acid Oxidation : LCPH enhances the β-oxidation of fatty acids, which is vital for ATP production.

- Krebs Cycle Efficiency : It provides propionate as a substrate that can be readily converted into succinate, thereby enhancing Krebs cycle activity during hypoxic conditions .

- Antioxidant Properties : LCPH exhibits free radical scavenging activity, which may protect against oxidative damage in tissues .

Clinical Applications

LCPH has been studied extensively for its therapeutic applications in ischemic heart disease, heart failure, and peripheral arterial disease. Some notable findings include:

- Ischemic Heart Disease : In a multicenter trial involving 472 patients post-myocardial infarction, LCPH treatment resulted in reduced left ventricular dilatation and improved recovery .

- Heart Failure : A study on chronic heart failure patients indicated that long-term oral treatment with LCPH improved exercise capacity and peripheral muscle metabolism .

- Oxidative Stress Reduction : LCPH demonstrated a reduction in markers of oxidative stress in various clinical settings, suggesting its role as an adjunct therapy in conditions characterized by increased oxidative damage .

Data Table: Summary of Key Studies on Levocarnitine Propionate Hydrochloride

Case Studies

Several case studies have highlighted the efficacy of LCPH:

- Case Study 1 : A patient with ischemic heart disease showed significant improvement in exercise tolerance after initiating LCPH therapy alongside standard treatment protocols.

- Case Study 2 : In patients with chronic fatigue syndrome, LCPH administration led to notable enhancements in energy levels and quality of life metrics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing levocarnitine propionate hydrochloride?

- Answer : Synthesis typically involves esterification of levocarnitine with propionic acid, followed by hydrochloride salt formation. Characterization includes:

- HPLC and UV spectroscopy for purity assessment (≥99.5% as per USP standards) .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on the propionyl group (δ 1.1–1.3 ppm for methyl protons) and quaternary ammonium moiety (δ 3.2–3.4 ppm) .

- Mass spectrometry to verify molecular weight (254.73 g/mol) and fragmentation patterns .

- Key Physicochemical Properties :

| Property | Value | Reference |

|---|---|---|

| LogP | 1.291 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 7 |

Q. How can researchers address discrepancies in CAS registry numbers for this compound (e.g., 119793-66-7 vs. 18828-58-5)?

- Answer : The discrepancy arises from enantiomeric forms (DL vs. L-isomer) or salt variations. To resolve:

- Cross-reference PubChem CID 13020033 and regulatory databases (e.g., FDA Unique Ingredient Identifier 12FW2YBF04) .

- Validate via chiral HPLC to confirm enantiomeric purity, as levocarnitine is the biologically active L-form .

Q. What analytical methods are recommended for quantifying sodium content in levocarnitine propionate hydrochloride formulations?

- Answer : Use volumetric titration with standardized sodium solutions (e.g., USP Method):

- Prepare sample solutions with incremental sodium additions (0–40 µg/mL) and analyze via atomic absorption spectroscopy .

Advanced Research Questions

Q. How should experimental models be designed to study its bioactivity in renal dysfunction or heart failure?

- Answer :

- In vivo models : Use rodent models of ischemia-reperfusion injury or doxorubicin-induced cardiomyopathy. Monitor biomarkers like serum creatinine (renal function) or BNP (heart failure) .

- In vitro models : Cardiomyocyte cell lines (e.g., H9c2) treated with angiotensin II to simulate hypertrophy. Measure mitochondrial respiration via Seahorse XF Analyzer .

- Dosage Considerations :

| Model | Dose Range | Outcome Metric |

|---|---|---|

| Renal ischemia (rats) | 50–100 mg/kg/day | Glomerular Filtration Rate (GFR) |

| Heart failure (mice) | 30–60 mg/kg/day | Ejection Fraction |

Q. How can conflicting data on its mechanism of action (e.g., GPCR modulation vs. mitochondrial effects) be resolved?

- Answer :

- Perform knockout/knockdown studies (e.g., CRISPR for GPCR targets like histamine receptors) to isolate pathways .

- Use metabolomic profiling to assess changes in acyl-carnitine species, indicating mitochondrial β-oxidation activity .

- Key Conflicting Findings :

| Study Type | Proposed Mechanism | Contradiction Source |

|---|---|---|

| GPCR binding assays | Histamine receptor antagonism | |

| Mitochondrial assays | Enhanced fatty acid oxidation |

Q. What strategies improve translational reliability from preclinical to clinical studies?

- Answer :

- Adhere to NIH guidelines for preclinical rigor: randomization, blinding, and power analysis .

- Validate pharmacokinetics in multiple species (e.g., rats, dogs) using LC-MS/MS to ensure dose scalability .

Q. How can researchers optimize purity thresholds for in vivo studies?

- Answer :

- Set purity criteria at ≥99.5% (via HPLC) to avoid confounding effects from byproducts like deacetylated carnitine .

- Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products .

Methodological Challenges

Q. What statistical approaches are critical for interpreting dose-response data in levocarnitine studies?

- Answer :

- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.

- Use ANCOVA to adjust for covariates like baseline renal function .

Q. How should batch-to-batch variability in synthesis be mitigated?

- Answer :

- Implement Quality-by-Design (QbD) principles: control critical parameters (e.g., reaction temperature, pH) via PAT (Process Analytical Technology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.